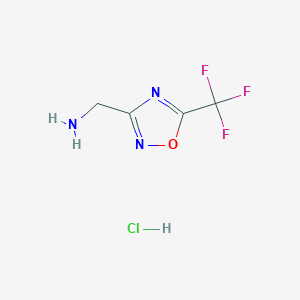

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Descripción general

Descripción

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C4H5ClF3N3O and its molecular weight is 203.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS No. 1364677-67-7) is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 203.55 g/mol

- Synonyms : C-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride

Biological Activity Overview

Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

-

Cytotoxicity Studies :

- In vitro studies have shown that compounds with the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound demonstrated cytotoxic effects with IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Mechanism of Action :

Antimicrobial Activity

Studies have indicated that oxadiazole derivatives possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural features:

- Substituents : The presence of trifluoromethyl groups has been associated with enhanced lipophilicity and biological activity. Modifications at different positions on the oxadiazole ring can lead to variations in potency and selectivity against target cells .

| Compound | Structural Feature | IC (µM) | Biological Activity |

|---|---|---|---|

| 5a | Trifluoromethyl | 0.65 | Anticancer |

| 5b | Methyl group | 2.41 | Anticancer |

| 5c | No substitution | >100 | Less active |

Case Studies

- Study on Apoptosis Induction :

- Antimicrobial Efficacy :

Aplicaciones Científicas De Investigación

The compound is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

- Respiratory Irritation : May cause respiratory irritation (H335) .

Pharmaceutical Development

The oxadiazole ring system is known for its biological activity, particularly in the development of pharmaceuticals. Research indicates that compounds containing oxadiazole structures can exhibit antimicrobial, antifungal, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of oxadiazole show significant antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethyl group in the structure increases efficacy due to enhanced interaction with microbial membranes.

Agricultural Chemistry

Compounds like this compound are being explored for their potential use as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation can lead to the development of novel herbicides or fungicides.

Case Study: Herbicidal Properties

Research has shown that oxadiazole derivatives can act as effective herbicides by targeting the photosynthesis pathway in plants, thus providing a mechanism for controlling unwanted vegetation without harming crops.

Material Science

The unique chemical structure of this compound allows for its application in material sciences, particularly in the synthesis of polymers and coatings that require specific thermal and chemical resistance properties.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a polymer incorporating this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, and what key intermediates are involved?

The compound can be synthesized via reductive amination of a 1,2,4-oxadiazole-containing aldehyde. For example, a protocol involving NaBHCN as a reducing agent in methanol/acetic acid, followed by precipitation with MTBE, yields the hydrochloride salt . Key intermediates include trifluoromethyl-substituted oxadiazole aldehydes, which require precise stoichiometric control to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy : Focus on H NMR signals for the methanamine group (δ ~4.4–4.5 ppm) and trifluoromethyl substituent (δ ~8.4–8.5 ppm for aromatic protons adjacent to CF) .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHClFNO; calc. 195.00 g/mol) and distinguish isotopic patterns from chlorine .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2°C in airtight containers under inert gas. The compound is hygroscopic and may degrade upon prolonged exposure to moisture. Hazard statements (H302, H315, H319, H335) indicate precautions for skin/eye contact and inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields when synthesizing this compound, particularly when side reactions dominate?

- Temperature Control : Maintain temperatures below 25°C during reductive amination to suppress imine hydrolysis.

- Catalyst Selection : Use NaBHCN instead of NaBH to enhance selectivity for secondary amines .

- Solvent Choice : Methanol/acetic acid mixtures (e.g., 14:1 v/v) improve protonation of intermediates, reducing unwanted byproducts .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting or shifts in the methanamine region?

Unexpected splitting may arise from tautomerism in the oxadiazole ring or residual solvents. Deuterated methanol (MeOD) is recommended for H NMR to minimize solvent interference. For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) can clarify coupling patterns and confirm connectivity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing CF group enhances the electrophilicity of the oxadiazole ring, facilitating nucleophilic attack at the 3-position. However, steric hindrance from CF may slow reactions; using polar aprotic solvents (e.g., DMF) and Pd-based catalysts can improve efficiency .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should solubility challenges be addressed?

- Solubility : Pre-dissolve in DMSO (≤1% v/v) for cell-based assays. For aqueous buffers, use sonication or co-solvents like PEG-400.

- Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) or surface plasmon resonance (SPR), leveraging the compound’s amine group for covalent coupling to biosensors .

Q. Methodological Challenges & Data Interpretation

Q. How can researchers differentiate between chloride counterion effects and intrinsic compound instability in degradation studies?

Conduct comparative stability tests with the free base form. Use ion chromatography (IC) or conductometric titration to quantify chloride release over time. Accelerated degradation studies (40°C/75% RH) can identify hydrolysis pathways .

Q. What computational tools are effective for modeling the compound’s electronic structure and predicting reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, particularly around the oxadiazole ring and CF group. Molecular dynamics simulations aid in predicting solvation effects and binding affinities .

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data?

Calibrate instruments using certified standards (e.g., sodium trifluoroacetate clusters). For HRMS, verify isotopic patterns (e.g., Cl vs. Cl) and consider adduct formation (e.g., [M+H], [M+Na]) to match theoretical and observed m/z values .

Propiedades

IUPAC Name |

[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWGOUAWGVYBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.